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Introduction to Albumin-Binding Radiopharmaceuticals

Human Serum Albumin (HSA) has emerged as a highly valuable biomaterial for improving the
pharmacokinetic properties of radiopharmaceuticals due to its unique physiological characteristics. As the
most abundant plasma protein (35-50 mg/mL), HSA possesses a remarkable biological half-life of
approximately 19 days in humans, which is primarily mediated by FcRn receptor-mediated recycling that
protects it from lysosomal degradation [1] [2]. This extended circulation time, combined with its natural
accumulation in tumor tissues, makes HSA an ideal carrier for targeted delivery of radiopharmaceuticals. The
enhanced tumor targeting occurs through two primary mechanisms: active nutrient uptake by malignant
cells with heightened consumption of plasma proteins, and the Enhanced Permeability and Retention
(EPR) effect which allows macromolecules to accumulate in tumor tissue due to leaky vasculature and

impaired lymphatic drainage [1] [3].

The maleimide-based conjugation strategy represents a particularly promising approach for developing
albumin-binding radiopharmaceuticals because it enables site-selective functionalization at cysteine-34
(Cys34), the only free thiol in HSA [1] [2]. This specific conjugation addresses a critical limitation in

radiopharmaceutical development: the rapid clearance of small molecules from circulation, which results in
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insufficient tumor exposure and suboptimal targeting [3]. By covalent attachment to albumin via maleimide
chemistry, radiopharmaceuticals can achieve significantly prolonged circulation time, dramatically
increased tumor accumulation, and ultimately improved therapeutic efficacy for oncology applications
[1] [4]. This approach has shown promise across multiple radiopharmaceutical classes, including those
targeting prostate-specific membrane antigen (PSMA), fibroblast activation protein (FAPI), somatostatin

receptors, and other molecular targets [2] [5].

Maleimide Conjugation Chemistry and Strategy

Fundamental Chemistry Principles

The maleimide-thiol conjugation reaction represents a cornerstone of bioconjugation chemistry for
radiopharmaceutical applications due to its exceptional selectivity and efficiency under physiological
conditions. Maleimide functional groups exhibit high specificity toward sulfhydryl groups, forming stable
thioether linkages at neutral to slightly basic pH conditions [1] [4]. This specificity is particularly valuable
for albumin conjugation because HSA contains a single reactive thiol group at position Cys34, enabling site-
selective modification without random labeling that could compromise protein function [1] [2]. The reaction
proceeds rapidly at room temperature or physiological temperature (37°C), with second-order rate constants
typically ranging from 1-10 M~1s~1, allowing for efficient conjugation within minutes to hours depending on

concentration and conditions [4].

The fundamental advantage of maleimide chemistry lies in its ability to facilitate in situ bioconjugation
following intravenous administration. Maleimide-functionalized radioligands can be administered directly
and undergo rapid covalent binding with circulating albumin, typically reaching conjugation efficiencies of
70-90% within minutes post-injection [4]. This approach eliminates the need for complex ex vivo
conjugation procedures and minimizes the risk of protein denaturation or aggregation. However, it is crucial
to consider that the reactivity of Cys34 in commercial HSA preparations can vary significantly (23-41% free
thiol content) depending on the source and storage conditions, necessitating careful selection of albumin

products for consistent results [1].

Bioconjugation Protocol: DFO*malHSA as a Model System
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Table 1: Reagents and Equipment for Maleimide-Based Albumin Conjugation

Category Specific Items Specifications/Notes

Albumin Pharmaceutical HSA solutions (preferred) Select batches with high free thiol

Sources or lyophilized powders from content (>40%); avoid oxidized
native/recombinant sources preparations

Maleimide DFOmaleimide (DFOmal) or other Maintain under inert atmosphere;

Reagents maleimide-functionalized chelators dissolve in anhydrous DMSO

immediately before use

Buffers & Phosphate-buffered saline (PBS, 0.01 M, Degas buffers and sparge with

Solutions pH 7.4), ammonium acetate (0.1-0.5 M, pH  nitrogen to prevent thiol oxidation
6.5-7.5)

Purification PD-10 desalting columns, centrifugal Use argon-purged buffers for

Equipment concentrators (30 kDa MWCO), HPLC purification to maintain reduced thiol
system with size-exclusion columns states

Analytical UV-Vis spectrophotometer, analytical Confirm conjugation efficiency and

Instruments HPLC, mass spectrometer characterize product integrity

The following protocol outlines the site-selective conjugation of DFOmaleimide to HSA, adapted from the

pioneering work on [8°Zr]Zr-DFOmalHSA [1]:

¢ Preparation of HSA Solution: Reconstitute or dilute HSA in degassed PBS (0.01 M, pH 7.4) to a
final concentration of 5-10 mg/mL. Pharmaceutical HSA formulations typically require only dilution,
while lyophilized powders should be reconstituted and filtered through a 0.22 pm membrane. Critical

note: Perform a DTNB assay to determine free thiol content, selecting only batches with >35% free

thiol for optimal conjugation efficiency [1].

e Maleimide Activation and Reaction: Prepare a fresh solution of DFO*maleimide in anhydrous
DMSO (10 mM stock). Add the maleimide reagent to the HSA solution in a 1.2:1 molar ratio

(maleimide:HSA) to ensure complete reaction while minimizing excess reagent. Incubate the reaction

mixture with gentle agitation at room temperature for 2 hours under nitrogen atmosphere.
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e Purification of Conjugate: Remove unreacted DFO*maleimide and reaction byproducts using PD-10
desalting columns equilibrated with degassed PBS. Alternatively, perform diafiltration using 30 kDa
molecular weight cut-off centrifugal concentrators with 3-5 buffer exchanges. Confirm complete

removal of unreacted maleimide by HPLC analysis.

e Quality Assessment: Determine the chelator-to-protein ratio (CPR) using spectrophotometric
methods (absorbance at 280 nm for protein and specific wavelength for chelator). Typical CPR values
should approach 1.0 for site-specific conjugation. Analyze conjugate purity by size-exclusion

chromatography (>95% monomeric HSA) and mass spectrometry to confirm identity [1].

The resulting DFO*malHSA conjugate demonstrates excellent metabolic stability and serves as an optimal
precursor for radiolabeling with zirconium-89, gallium-68, or other radiometals for PET imaging

applications [1].
Quality Control and Characterization

Analytical Methods for Conjugate Validation

Comprehensive characterization of albumin-bioconjugates is essential to ensure batch-to-batch consistency
and optimal performance in biological systems. The following analytical techniques should be implemented

as part of a rigorous quality control protocol:

e Size-Exclusion Chromatography (SEC): Perform SEC analysis using TSKgel G2000SWxl or
comparable columns to evaluate aggregate formation and confirm monomeric state. The mobile
phase (0.1 M phosphate buffer, 0.1 M Na2SOa4, pH 6.8) should be run at 0.5-1.0 mL/min with detection

at 220 nm and 280 nm. Acceptable criteria: >95% monomeric HSA, <5% aggregates [1].

e Mass Spectrometric Analysis: Utilize ESI-TOF or Orbitrap mass spectrometry to determine accurate
molecular weight of the conjugate. Expected mass increase should correspond to the addition of
DFO* (theoretical Am = 917 Da for DFO*). This confirms site-specific modification and absence of

nonspecific labeling [1].
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e DTNB Assay for Free Thiol Quantification: Monitor the conjugation efficiency by measuring
remaining free thiol groups after reaction. Add 100 pL of conjugate solution (1 mg/mL) to 900 pL of
DTNB reagent (0.1 mM in PBS), incubate 15 minutes, and measure absorbance at 412 nm. Compare
against HSA standard curve. Successful conjugation typically results in >80% consumption of free

thiol groups [1].

¢ Radiolabeling Efficiency Testing: For preliminary evaluation, radiolabel a small aliquot of conjugate
with a test radionuclide (e.g., gallium-68, zirconium-89) and determine radiochemical purity by instant
thin-layer chromatography (iTLC) or radio-SEC. Acceptable radiochemical yield should exceed >95%

for clinical applications [1] [6].

Radiolabeling Protocol with Zirconium-89

Table 2: Radiolabeling Conditions for Different Radioisotopes with Maleimide-Albumin Conjugates

. Optimal Reaction Temperature & Purification Typical
Radioisotope . .
Chelator Buffer Time Method Yield
Zirconium-89 DFO* 0.5M 37°C, 60-90 PD-10 column, >95% [1]
(t2/2=3.3 d) (preferred) or  HEPES, pH minutes PBS elution
DFO 7.0-7.5
Copper-64 (ti/ NOTA, DOTA 0.1 M 95°C, 30 minutes PD-10 column, >90% [6]
2=12.7 h) NH4OAc, pH  or 37°C, 60 PBS elution
5.5-6.5 minutes
Gallium-68 (ta/ DOTA, NOTA 0.1 M 95°C, 15 minutes C18 cartridge >95% [2]
2=68 min) NaOAc, pH or RT, 10 minutes or SEC
4.0-4.5
Lutetium-177 DOTA 0.1 M 95°C, 30 minutes PD-10 column, >98% [2]
(t2/2=6.65 d) NH4OAc, pH PBS elution
4.5-5.5

The following protocol details the radiolabeling of DFO*malHSA with zirconium-89 for PET imaging

applications, optimized for maximum specific activity and stability [1]:
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o Preparation of [8°Zr]Zr-oxalate: Adjust the [8°Zr]Zr-oxalate solution (typically in 1 M oxalic acid)
to pH 7.0-7.5 using 1 M Na2COs with gentle vortexing. The final oxalate concentration should be <10

mM to prevent chelator competition.

¢ Radiolabeling Reaction: Add 50-100 pg of DFOmalHSA conjugate in HEPES buffer (0.5 M, pH 7.0-
7.5) to the neutralized [ 8°Zr]Zr solution. The optimal molar ratio of DFO:Zr is 3:1 to ensure complete

complexation. React at 37°C for 60-90 minutes with occasional shaking.

e Purification and Formulation: Purify the reaction mixture using a PD-10 desalting column
equilibrated with PBS. Elute with PBS and collect the protein-containing fraction (typically 2.5-3.5

mL elution volume). Filter sterilize through a 0.22 pm membrane for in vivo applications.

¢ Quality Control Testing: Determine radiochemical purity by iTLC (stationary phase: silica gel
impregnated glass fiber; mobile phase: 50 mM EDTA, pH 5.5). Free [3°Zr]Zr-EDTA migrates with the
solvent front (Rf = 0.9-1.0), while [3°Zr]Zr-DFO*malHSA remains at the origin (Rf = 0.0-0.1).
Additional confirmation can be obtained by radio-SEC. Acceptable criteria: >95% radiochemical

purity, <5% free [89Zr]Zr [1].

The resulting [89Zr]Zr-DFOmalHSA demonstrates excellent in vivo stability due to the superior chelation
properties of DFO compared to traditional DFO, with <2% transchelation to transferrin observed over 72

hours in serum stability studies [1].

In Vivo Validation and Preclinical Evaluation

Stability and Biodistribution Assessment

Comprehensive preclinical evaluation is essential to validate the performance of maleimide-based albumin-
binding radiopharmaceuticals before clinical translation. The following protocols outline key

characterization methods:

Serum Stability Assay:

¢ Incubate the radiolabeled conjugate (100 uCi) with fresh human or mouse serum (1 mL) at 37°C with
gentle agitation.
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e At predetermined time points (1, 4, 24, 48, and 72 hours), remove 100 pL aliquots and analyze by:
o Size-exclusion chromatography to monitor decomposition or aggregation
o Protein precipitation with acetonitrile (2:1 ratio) to determine percentage of non-protein-bound
radioactivity
o ITLC to assess radiochemical integrity
o [89Zr]Zr-DFO*malHSA typically demonstrates >90% stability after 72 hours incubation in human
serum, significantly outperforming DFO-based conjugates [1].

Biodistribution Studies:

e Administer the radiolabeled conjugate (10-20 pCi in 100-200 yL saline) via tail vein injection into
tumor-bearing mice (typically n = 5 per time point).

e Euthanize animals at predetermined time points (4, 24, 48, and 72 hours post-injection) and collect
tissues of interest (blood, heart, lung, liver, spleen, kidneys, intestine, bone, muscle, and tumor).

¢ Weigh tissues and measure radioactivity using a gamma counter. Calculate percentage injected
dose per gram (%IDIg) for each tissue.

e [89Zr]Zr-DFO*malHSA demonstrates favorable biodistribution with high tumor uptake (8-12% ID/g at
24 hours) and prolonged blood circulation (>15% ID/g at 24 hours) in CT26 colorectal cancer models

[1].

Imaging Protocols and Data Analysis

Longitudinal PET Imaging:

¢ Anesthetize tumor-bearing mice using isoflurane (2-3% in oxygen) and administer the radiotracer via
tail vein injection (100-200 pCi in 100-200 pL saline).

e Perform PET/CT imaging at multiple time points (4, 24, 48, and 72 hours post-injection) using
appropriate scanner settings (typically 10-20 million counts per static scan).

e Reconstruct images using ordered-subset expectation maximization (OSEM) algorithm and co-
register with CT for anatomical reference.

e Draw volumes of interest (VOIs) around tumors and major organs to quantify radioactivity
accumulation expressed as percentage injected dose per cubic centimeter (%ID/cc).

e [89Zr]Zr-DFO*malHSA enables clear visualization of tumor lesions with excellent contrast at 72 hours
post-injection, demonstrating its utility for long-term monitoring of albumin accumulation [1].

The following workflow diagram illustrates the complete process for developing and evaluating maleimide-

based albumin-binding radiopharmaceuticals:
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Figure 1: Workflow for Development of Maleimide-Based Albumin-Binding Radiopharmaceuticals

Applications and Implementation Strategies

Therapeutic Applications and Case Studies

The maleimide-albumin binding strategy has been successfully applied to enhance the targeting efficiency of

various radiopharmaceutical classes, demonstrating its versatility across different molecular targets and

radionuclides:

e PSMA-Targeted Radiotherapeutics: Maleimide-functionalized PSMA inhibitors conjugated with

albumin have shown remarkable improvements in tumor accumulation and retention. In preclinical

models, [Y’Lu]Lu-PSMA-ALB-02 demonstrated significantly enhanced tumor-to-kidney ratios

compared to non-albumin-binding counterparts, potentially reducing renal toxicity while maintaining

therapeutic efficacy [5]. The extended circulation half-life (6-8 hours vs. <1 hour for conventional

agents) allows for more sustained tumor irradiation, particularly beneficial for tumors with

heterogeneous target expression [2].

o FAPI-Targeted Agents: Fibroblast activation protein inhibitor (FAPI) conjugates incorporating

maleimide-based albumin binders have shown dramatically extended circulation times and improved

tumor retention. Evans blue-modified FAPI radiopharmaceuticals demonstrated remarkable tumor

growth suppression in U87MG tumor models with negligible side effects, positioning them as

promising candidates for clinical translation [5]. The extended circulation half-life achieved through

albumin binding enables higher tumor radiation doses without increasing administered activity [4].

e Dual-Targeting Approaches: Innovative strategies combining albumin binding with receptor-specific

targeting have emerged as particularly powerful platforms. The GluCAB-maleimide-1 compound,

designed for dual-targeting through both albumin binding and glucose metabolism, exhibited

prolonged biological half-life (6-8 hours) and enhanced hepatic presence in biodistribution studies,

highlighting the potential for multi-mechanism tumor targeting [6].
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Clinical Translation Considerations

The path to clinical implementation of maleimide-based albumin-binding radiopharmaceuticals requires

careful consideration of several key factors:

¢ Radionuclide Selection: Matching radionuclide physical half-life with biological half-life is crucial
for optimal imaging or therapy. Zirconium-89 (t1/2=3.3 days) is ideal for long-circulating albumin
conjugates for PET imaging, while lutetium-177 (t2/2=6.65 days) provides therapeutic efficacy for

slowly accumulating targets [1] [2].

¢ Chelator Optimization: The choice of chelator significantly impacts stability and biodistribution.
DFO* demonstrates superior performance for zirconium-89 compared to conventional DFO due to its
octadentate coordination matching zirconium's preferred coordination number of eight [1]. Similarly,

DOTA remains the gold standard for lutetium-177 and other lanthanides.

e Dosimetry Considerations: The prolonged circulation time of albumin-binding radiopharmaceuticals
results in altered radiation exposure patterns, typically with increased blood dose and potentially
higher hepatic exposure. Comprehensive dosimetry studies are essential during preclinical

development to identify potential toxicity concerns [2].

 Patient Stratification: The development of companion diagnostics, such as [89Zr]Zr-DFO*malHSA
for PET imaging, enables identification of patients with high tumor albumin accumulation who are
most likely to benefit from albumin-binding therapeutics [1]. This personalized medicine approach

maximizes therapeutic efficacy while minimizing unnecessary radiation exposure in non-responders.

Table 3: Advantages and Limitations of Maleimide-Based Albumin-Targeting Strategy

Aspect

Advantages

Limitations & Mitigation Strategies

Pharmacokinetics

Targeting
Efficiency

Extended circulation half-life (6-8 h vs
<1 h); Enhanced tumor accumulation
through EPR effect

Improved tumor-to-background ratios
over time; Suitable for both imaging
and therapy applications

Increased background activity; Use
pre-imaging or late time point imaging
to improve contrast

Potential reduced cellular uptake due
to albumin binding; Optimize linker
chemistry for drug release
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Aspect Advantages Limitations & Mitigation Strategies

Chemical Site-specific conjugation at Cys34; Variable free thiol content in

Properties Well-defined bioconjugate commercial HSA; Implement rigorous
composition; High in vivo stability HSA quality control measures

Clinical In situ conjugation simplifies Altered biodistribution requires

Translation formulation; Reduced renal clearance thorough dosimetry; Implement patient
minimizes nephrotoxicity stratification strategies

Conclusion and Future Perspectives

The maleimide-based strategy for developing albumin-binding radiopharmaceuticals represents a significant
advancement in targeted nuclear medicine, addressing the critical limitation of rapid clearance that plagues
conventional small molecule agents. The site-specific conjugation at Cys34 of albumin enables predictable
pharmacokinetics and optimal tumor targeting through enhanced permeability and retention effects combined
with receptor-mediated targeting. The comprehensive protocols outlined in this document provide
researchers with robust methods for conjugate synthesis, characterization, radiolabeling, and preclinical

validation.

Future developments in this field will likely focus on optimized albumin binders with tunable binding
affinity to achieve optimal balance between circulation time and tumor penetration, cleavable linkers that
maintain stability during circulation but release payloads upon tumor entry, and combination approaches
that leverage both covalent and non-covalent albumin interaction mechanisms. Additionally, the growing
interest in theranostic applications where the same albumin-targeting platform is used for both imaging and
therapy promises to advance personalized cancer treatment. As these technologies mature, maleimide-based
albumin-binding radiopharmaceuticals are poised to become valuable tools in the nuclear medicine arsenal,

particularly for treating tumors with limited receptor expression or accessibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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